molecular formula C8H11N3 B7762541 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile

3-(4-methyl-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B7762541
M. Wt: 149.19 g/mol
InChI Key: UXEKGHXRDHVTHZ-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile is a heterocyclic compound with the molecular formula C8H11N3. It features a pyrazole ring substituted with a methyl group at the 4-position and a butanenitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 4-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method is the nucleophilic substitution reaction where 4-methyl-1H-pyrazole reacts with 3-bromobutanenitrile under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Amides or other substituted nitriles.

Scientific Research Applications

3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butanenitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that pyrazole derivatives can fit into active sites of enzymes, forming hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.

    4-(1-Methyl-1H-pyrazol-4-yl)butanenitrile: Similar structure but with variations in the substitution pattern

Uniqueness

3-(4-Methyl-1H-pyrazol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a butanenitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7-5-10-11(6-7)8(2)3-4-9/h5-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEKGHXRDHVTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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